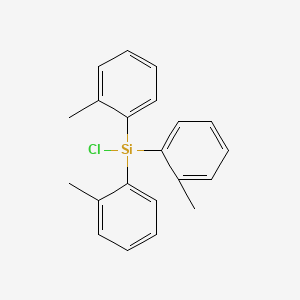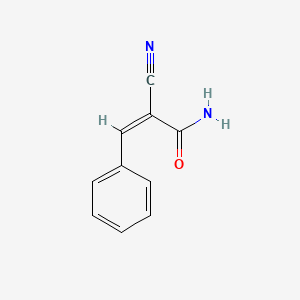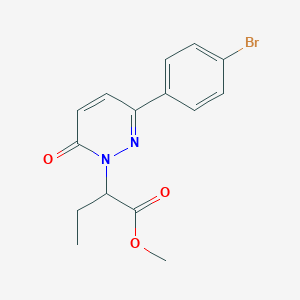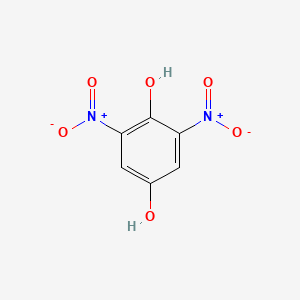![molecular formula C23H18N4O B11940714 N-[4-(5,6-diphenyl-1,2,4-triazin-3-yl)phenyl]acetamide CAS No. 100321-96-8](/img/structure/B11940714.png)
N-[4-(5,6-diphenyl-1,2,4-triazin-3-yl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(5,6-diphenyl-1,2,4-triazin-3-yl)phenyl]acetamide is a chemical compound characterized by its unique structure, which includes a triazine ring substituted with phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5,6-diphenyl-1,2,4-triazin-3-yl)phenyl]acetamide typically involves the reaction of 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out in a solvent such as dichloromethane under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(5,6-diphenyl-1,2,4-triazin-3-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the triazine ring are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while reduction may produce reduced triazine compounds.
Aplicaciones Científicas De Investigación
N-[4-(5,6-diphenyl-1,2,4-triazin-3-yl)phenyl]acetamide has several scientific research applications:
Biology: The compound’s potential biological activity is being explored, including its interactions with biological macromolecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, such as its use in drug development.
Mecanismo De Acción
The mechanism of action of N-[4-(5,6-diphenyl-1,2,4-triazin-3-yl)phenyl]acetamide involves its interaction with specific molecular targets. The triazine ring and phenyl groups allow the compound to engage in various chemical interactions, including hydrogen bonding and π-π stacking. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-(aminosulfonyl)phenyl)-2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetamide
- 2-(5,6-diphenyl-1,2,4-triazin-3-yl)pyridinium dichloroiodate
- 2-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol
Uniqueness
N-[4-(5,6-diphenyl-1,2,4-triazin-3-yl)phenyl]acetamide is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
100321-96-8 |
|---|---|
Fórmula molecular |
C23H18N4O |
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
N-[4-(5,6-diphenyl-1,2,4-triazin-3-yl)phenyl]acetamide |
InChI |
InChI=1S/C23H18N4O/c1-16(28)24-20-14-12-19(13-15-20)23-25-21(17-8-4-2-5-9-17)22(26-27-23)18-10-6-3-7-11-18/h2-15H,1H3,(H,24,28) |
Clave InChI |
SFVIFGKNSNVUQM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)C2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


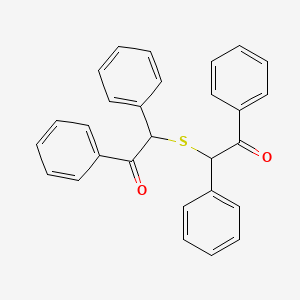
![7-(4-Ethoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11940644.png)


![7-Hydroxy-6h-benzo[7]annulen-6-one](/img/structure/B11940663.png)

